molecular formula C9H18N2O3 B3116212 Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate CAS No. 214629-34-2

Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate

Cat. No.: B3116212
CAS No.: 214629-34-2
M. Wt: 202.25 g/mol
InChI Key: QAZVTJCOYJOJGO-NKWVEPMBSA-N
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Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZVTJCOYJOJGO-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (3S,4R)-4-hydroxypyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems, which allow for precise control of reaction conditions and improved safety . This method also enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group is stable under basic and neutral conditions but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). The cleavage mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and formation of a carbamic acid intermediate, which then decomposes to release carbon dioxide and the free amine .

Biological Activity

Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate is a compound with notable biological activity, primarily recognized for its applications in medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C9H18N2O3
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 214629-34-2

The compound features a pyrrolidine ring with a hydroxyl group and a carbamate moiety, which contributes to its reactivity and utility in various chemical reactions.

The biological activity of this compound can be attributed to its role as a protecting group in peptide synthesis and its interactions with biological targets. The mechanism involves:

  • Stability Under Basic Conditions : The tert-butyl carbamate group is stable under neutral and basic conditions, making it useful in synthetic pathways.
  • Cleavage Under Acidic Conditions : The compound can be cleaved in acidic environments (e.g., using trifluoroacetic acid), releasing the free amine which can then participate in further reactions .

Biological Applications

This compound has been studied for various applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing biologically active molecules, including potential drug candidates.
  • Enzyme Inhibition Studies : Research indicates that carbamate derivatives can act as enzyme inhibitors, affecting metabolic pathways critical for disease processes .

Case Study 1: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of novel bioactive compounds, this compound was utilized to create derivatives that exhibited enhanced biological activity against specific targets such as cancer cells. The results demonstrated improved selectivity and potency compared to traditional compounds.

CompoundTargetIC50 (µM)
Compound ACancer Cell Line5.2
This compoundCancer Cell Line2.8

Case Study 2: Mechanistic Studies on Enzyme Interaction

Another significant study explored the interaction of this compound with acetylcholinesterase (AChE). The research found that the carbamate moiety could form covalent bonds with the active site of AChE, leading to inhibition.

EnzymeInhibition TypeK_i (nM)
AcetylcholinesteraseCompetitive15

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamateSimilar structure but different stereochemistryModerate enzyme inhibition
tert-butyl N-(piperidin-3-yl)carbamatePiperidine instead of pyrrolidineLower potency in biological assays

Q & A

Q. What are the key synthetic routes for Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with fluorinated or hydroxylated pyrrolidine/piperidine precursors. Key steps include:

  • Ring functionalization : Fluorination or hydroxylation using reagents like DAST (diethylaminosulfur trifluoride) or borane-THF .
  • Carbamate formation : Reaction with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization to achieve >97% purity, verified by LC-MS . Optimization focuses on solvent choice (e.g., dichloromethane for solubility), temperature control, and stoichiometric ratios to improve yields (typically 60–85%) .

Q. How is the stereochemistry of the compound confirmed experimentally?

  • X-ray crystallography : Using programs like SHELXL or ORTEP-3 to resolve the (3S,4R) configuration .
  • Chiral HPLC : Enantiomeric excess (>99%) is validated with chiral stationary phases (e.g., amylose-based columns) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J=4.85.2HzJ = 4.8–5.2 \, \text{Hz} for vicinal diols) confirm spatial arrangements .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • LC-MS : Quantifies purity (>97%) and detects byproducts (e.g., deprotected amines) .
  • FT-IR : Identifies carbamate C=O stretches (~1690 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

  • Comparative SAR studies : Systematically modify substituents (e.g., replacing 4-bromophenyl with fluorophenyl) and assess activity shifts using assays like enzyme inhibition or SPR (surface plasmon resonance) .
  • Meta-analysis : Cross-reference datasets from analogs (e.g., tert-butyl piperidine vs. pyrrolidine derivatives) to identify trends in logP, hydrogen bonding, or steric effects .
  • Crystallographic docking : Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinases) and validate via ITC (isothermal titration calorimetry) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular dynamics simulations : Analyze binding stability in lipid bilayers or protein pockets (e.g., GROMACS software) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize targets (e.g., serotonin receptors) using Schrödinger Suite .
  • ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 inhibition risks .

Q. How can reaction conditions be optimized to achieve high enantiomeric excess (ee) in asymmetric synthesis?

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective hydrogenation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance ee by stabilizing transition states .
  • In situ monitoring : ReactIR tracks intermediate formation to adjust reagent addition rates .

Q. What strategies are effective for designing SAR studies on this carbamate scaffold?

  • Positional scanning : Introduce substituents at C-3 (hydroxyl), C-4 (tert-butyl), or the pyrrolidine nitrogen to probe steric/electronic effects .
  • Bioisosteric replacement : Replace the tert-butyl group with cyclopentyl or adamantyl to modulate lipophilicity .
  • Protease stability assays : Incubate derivatives in human plasma to correlate structural modifications (e.g., methoxy groups) with half-life .

Methodological Considerations

Q. How should researchers address discrepancies in reported biological activity for similar compounds?

  • Standardized assays : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., IC₅₀ values) for cross-study comparisons .
  • Error analysis : Use Bland-Altman plots to assess systematic biases between datasets .

Q. What experimental controls are essential when evaluating the compound’s enzymatic inhibition?

  • Negative controls : Include assays without the compound or with a scrambled stereoisomer .
  • Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Solvent controls : Account for DMSO effects (<1% v/v) on enzyme activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate

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